Cas no 1421584-79-3 (N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide)
N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide
- N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
- N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
- VU0542316-1
- N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
- AKOS024546388
- 1421584-79-3
- F6261-3250
-
- Inchi: 1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21)
- InChI Key: OKDKMBGZDWJSKC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NCC2=C(C)N=C(C)S2)=O)=CC=1)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 395.09734851g/mol
- Monoisotopic Mass: 395.09734851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 125Ų
N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6261-3250-2μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-5μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-10μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-20μmol |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-1mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-2mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-3mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-4mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-5mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6261-3250-10mg |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |
1421584-79-3 | 10mg |
$79.0 | 2023-09-09 |
N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide
Professional Introduction to N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 1421584-79-3)
N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1421584-79-3, represents a convergence of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates several key pharmacophoric elements that contribute to its unique properties and functionalities.
The core structure of N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is characterized by a benzamide moiety linked to a morpholine sulfonamide group. The benzamide moiety is a well-known pharmacophore that appears in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The morpholine sulfonamide group further enhances the compound's potential by introducing additional hydrogen bonding capabilities and charge distribution, which can influence its solubility and binding affinity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide has emerged as a promising candidate in this context due to its unique structural features. Studies have indicated that the presence of the 2,4-dimethyl-1,3-thiazole ring system can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. This structural motif has been explored in various drug candidates and has shown potential in modulating pathways associated with inflammation and oxidative stress.
The morpholine sulfonamide group in N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide plays a crucial role in determining the compound's pharmacokinetic properties. Morpholine derivatives are known for their ability to enhance oral bioavailability and improve tissue penetration, which are critical factors for the development of effective pharmaceuticals. Additionally, the sulfonamide group can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets and potentially increasing binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. Molecular docking studies have been performed on N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide to identify potential binding sites on target proteins. These studies have revealed that the compound can interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. The 2,4-dimethyl-1,3-thiazole ring system has been identified as a key interaction point, suggesting its importance in modulating enzyme activity.
In vitro experiments have further validated the potential of N-(2,4-dimethyl-1,3-thiazol-5-yl)methyl-4-(morpholine-4-sulfonyl)benzamide as a therapeutic agent. Studies have demonstrated its ability to inhibit the activity of specific enzymes associated with inflammation and cell proliferation. The compound has shown particular promise in preclinical models of cancer, where it has exhibited inhibitory effects on kinases and other enzymes involved in tumor growth. These findings suggest that N-(2,4-dimethyl-1,3-thiazol
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